molecular formula C9H20N2S B086940 1-Octyl-2-thiourea CAS No. 13281-03-3

1-Octyl-2-thiourea

Cat. No.: B086940
CAS No.: 13281-03-3
M. Wt: 188.34 g/mol
InChI Key: QAKUNEDFMJPMGO-UHFFFAOYSA-N
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Description

1-Octyl-2-thiourea is an organosulfur compound with the molecular formula C9H20N2S. It is a derivative of thiourea, where an octyl group is attached to the nitrogen atom. This compound has garnered interest due to its versatile chemical structure and wide range of applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octyl-2-thiourea can be synthesized through a simple condensation reaction between octylamine and carbon disulfide in an aqueous medium. This reaction proceeds efficiently with aliphatic primary amines to afford various substituted thiourea derivatives . Another method involves the reaction of octyl isocyanate with thiourea under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of octylamine with thiophosgene or carbon disulfide in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or water, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Octyl-2-thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of 1-Octyl-2-thiourea: this compound is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it more effective in certain biological applications compared to its simpler counterparts .

Properties

IUPAC Name

octylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2S/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKUNEDFMJPMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365252
Record name Octylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13281-03-3
Record name Octylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13281-03-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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